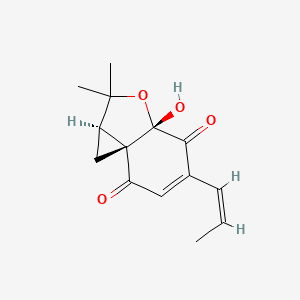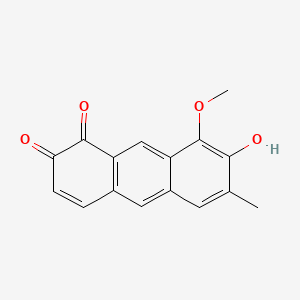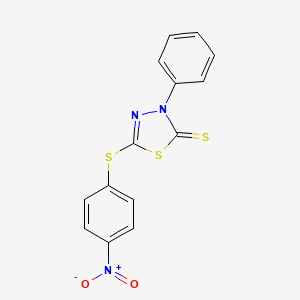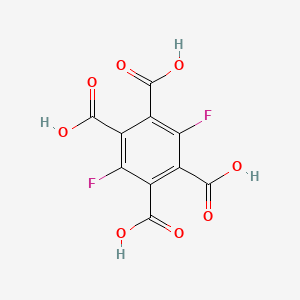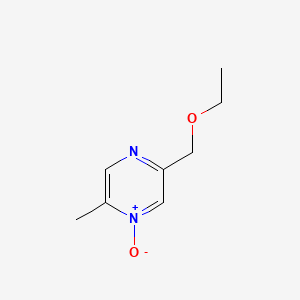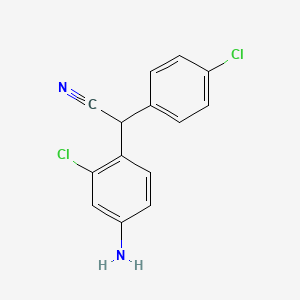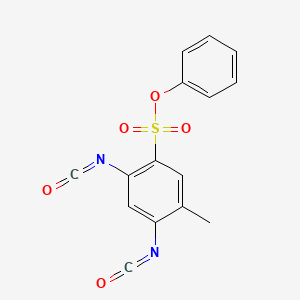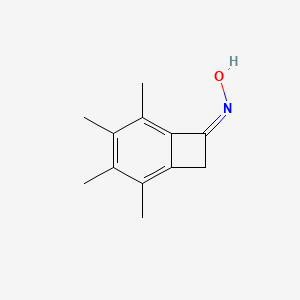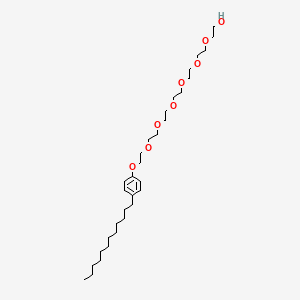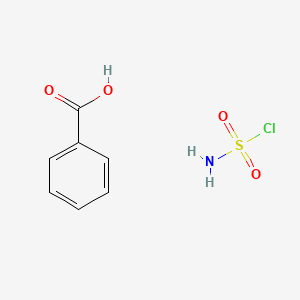
Einecs 275-578-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, compound with sulphamoyl chloride (1:1) is a chemical compound with the molecular formula C7H8ClNO4S It is formed by the combination of benzoic acid and sulphamoyl chloride in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, compound with sulphamoyl chloride (1:1) typically involves the reaction of benzoic acid with sulphamoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the carboxyl group of benzoic acid on the sulphamoyl chloride, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced reaction control systems to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress.
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the sulphamoyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield benzoic acid and sulphamic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents under mild conditions.
Hydrolysis: Hydrolysis is carried out using aqueous acids or bases at elevated temperatures.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted benzoic acid derivatives.
Hydrolysis: The major products are benzoic acid and sulphamic acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzoic acid, compound with sulphamoyl chloride (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is used in the manufacture of various industrial products, including dyes, plastics, and coatings.
Mécanisme D'action
The mechanism of action of benzoic acid, compound with sulphamoyl chloride (1:1) involves its interaction with specific molecular targets. The sulphamoyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal properties, where it disrupts the normal functioning of microbial cells.
Comparaison Avec Des Composés Similaires
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Sulphamoyl Chloride: A reactive compound used in the synthesis of sulfonamides and other derivatives.
Sulphamoyl Benzoic Acid: A compound with similar structure but different functional groups.
Uniqueness: Benzoic acid, compound with sulphamoyl chloride (1:1) is unique due to the presence of both benzoic acid and sulphamoyl chloride moieties in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Propriétés
Numéro CAS |
71501-50-3 |
|---|---|
Formule moléculaire |
C7H8ClNO4S |
Poids moléculaire |
237.66 g/mol |
Nom IUPAC |
benzoic acid;sulfamoyl chloride |
InChI |
InChI=1S/C7H6O2.ClH2NO2S/c8-7(9)6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H,8,9);(H2,2,3,4) |
Clé InChI |
RNHSRDAXJMGMRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.NS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


